molecular formula C19H18N4O3S B2840088 N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-89-8

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2840088
CAS RN: 872701-89-8
M. Wt: 382.44
InChI Key: CAJONWGCPCCBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been synthesized for scientific research purposes. The compound has shown potential as a pharmacological tool for studying various biological processes.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Molecular Interactions

Research on related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, has focused on understanding their vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and the effects of rehybridization and hyperconjugation on molecular stability. Such investigations are crucial for the design of antiviral molecules with optimized properties (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure and Hydrogen Bonding Patterns

The structural analysis of compounds like pyrimethamine and its derivatives reveals the significance of R22(8) motifs in hydrogen bonding patterns, especially in the context of antimalarial chemotherapy. Such studies contribute to the understanding of molecular interactions, crystal packing, and the role of sulfonate/carboxylate interactions, which are essential for the development of new therapeutic agents (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Biological Evaluation of Derivatives

The synthesis and evaluation of novel pyridine and fused pyridine derivatives, including those with sulfanylacetamide groups, demonstrate their potential as antimicrobial and antioxidant agents. Molecular docking screenings towards specific proteins indicate moderate to good binding energies, suggesting these compounds could be valuable in pharmaceutical applications (Flefel et al., 2018).

Glutaminase Inhibitors for Cancer Therapy

Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those with sulfanylacetamide motifs, have been identified as potent and selective allosteric inhibitors of glutaminase. Such inhibitors are promising for cancer therapy by targeting the metabolic pathways essential for tumor growth (Shukla et al., 2012).

Metabolic Pathway Analysis

Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide highlights the importance of understanding metabolic pathways, including the identification of human urine metabolites. These studies are crucial for the development of cognition-enhancing agents and the assessment of drug safety and efficacy (Fujimaki et al., 1990).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-14-5-7-17(26-2)16(10-14)21-18(24)12-27-19-8-6-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJONWGCPCCBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

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